[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
Molecular Formula |
C11H14N4O |
|---|---|
Molecular Weight |
218.26 g/mol |
IUPAC Name |
(1-propan-2-yl-5-pyridin-4-yltriazol-4-yl)methanol |
InChI |
InChI=1S/C11H14N4O/c1-8(2)15-11(10(7-16)13-14-15)9-3-5-12-6-4-9/h3-6,8,16H,7H2,1-2H3 |
InChI Key |
YLDWPUYMTTVZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C(N=N1)CO)C2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Click Chemistry Approach
The most common and robust method for synthesizing 1,2,3-triazoles involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This method provides high yields, regioselectivity, and mild reaction conditions.
Aryl/alkyl azide + terminal alkyne → 1,2,3-triazole
- Preparation of the azide precursor: The azide can be synthesized via nucleophilic substitution of a halide with sodium azide.
- Alkyne component: Propan-2-yl-substituted terminal alkyne (e.g., propargyl derivatives).
- Reaction conditions: Typically performed in aqueous tert-butanol or ethanol with copper sulfate and sodium ascorbate at room temperature or slightly elevated temperatures (25–50°C).
- A typical example involves reacting a 4-azidopyridine derivative with propargyl alcohol derivatives under Cu(I) catalysis, yielding the triazole core with yields exceeding 90%.
Functionalization to Introduce Propan-2-yl and Pyridin-4-yl Substituents
N-Substitution on the Triazole Ring
- The pyridin-4-yl group can be introduced via nucleophilic substitution or through coupling reactions on the triazole nitrogen, often utilizing palladium-catalyzed cross-coupling (Suzuki or Sonogashira reactions).
- The propan-2-yl group can be attached either directly via substitution of a suitable precursor or through alkylation of the triazole nitrogen with isopropyl halides.
Synthesis of the Substituted Triazole
- Method: Starting from a 4-azidopyridine, perform a CuAAC with propargyl alcohol derivatives bearing the propan-2-yl group.
- Reaction Conditions: Reflux in ethanol or acetonitrile with copper catalysts, often in the presence of base such as triethylamine.
Hydroxymethylation to Form the Methanol Group
Formaldehyde-Mediated Hydroxymethylation
The introduction of the methanol group at the 4-position of the triazole ring is achieved via hydroxymethylation, typically using formaldehyde.
- Dissolve the triazole derivative in a suitable solvent such as tetrahydrofuran (THF) or ethanol.
- Add aqueous formaldehyde solution (37% formaldehyde) or paraformaldehyde.
- Stir at room temperature or slightly elevated temperature (20–40°C) for several hours.
- The reaction often proceeds with high yield (~96%) as demonstrated in similar compounds.
| Solvent | Temperature | Time | Yield |
|---|---|---|---|
| THF/water | 20°C | 4 hours | 96% |
Summary of the Synthetic Route
Additional Considerations and Notes
- Purification: Reactions are typically purified via column chromatography or recrystallization.
- Reaction Optimization: Temperature, solvent choice, and catalyst loading are critical parameters influencing yield and purity.
- Safety: Formaldehyde is toxic; appropriate precautions are necessary during hydroxymethylation.
Data Table: Comparative Summary of Methods
| Method | Reagents | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Click Chemistry | Azide + Alkyne, CuSO₄, Na ascorbate | 25–50°C | >90% | High regioselectivity, mild conditions | Requires azide precursor synthesis |
| Formaldehyde Hydroxymethylation | Formaldehyde + triazole | 20–40°C | 96% | Straightforward, high yield | Formaldehyde toxicity |
| Cross-Coupling for Substituents | Aromatic halides + nucleophiles | Reflux | Variable | Versatile | Requires palladium catalysts |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions, where the triazole ring or pyridine ring can be reduced to form corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or pyridine rings can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted triazole and pyridine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductivity and fluorescence.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Protein Binding: The compound can be used to study protein-ligand interactions, aiding in the development of new drugs.
Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against various bacterial and fungal strains.
Anticancer Activity: The compound has demonstrated cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry:
Agriculture: The compound can be used as a pesticide or herbicide, protecting crops from pests and weeds.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Mechanism of Action
The mechanism of action of [1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole and pyridine rings play a crucial role in binding interactions, while the methanol group can participate in hydrogen bonding.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The triazole core is a common scaffold in medicinal chemistry. Key analogs and their substituent-driven properties include:
Key Observations :
Physical and Spectroscopic Properties
*Predicted based on analog data.
Biological Activity
[1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol is a compound that belongs to the class of triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula of [1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol is C₁₁H₁₄N₄O, with a molecular weight of 218.26 g/mol. The compound features a triazole ring substituted with a pyridine moiety and an isopropyl group.
Biological Activity Overview
Triazole derivatives have been extensively studied for their potential in various therapeutic areas, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. The incorporation of pyridine and isopropyl groups can enhance their efficacy against a range of pathogens.
- Anticancer Properties : Some triazole derivatives exhibit cytotoxic effects against cancer cell lines. Studies have shown that modifications in the triazole structure can influence the compound's ability to inhibit tumor growth.
The biological activity of [1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often function by inhibiting enzymes critical for the survival and proliferation of pathogens or cancer cells.
- Interference with Cell Signaling Pathways : The compound may disrupt signaling pathways involved in cell growth and apoptosis.
- DNA Interaction : Some studies suggest that triazole derivatives can interact with DNA, leading to cytotoxic effects in cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of triazole derivatives similar to [1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for [1-(Propan-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methanol?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key parameters include:
- Temperature : 60–80°C for efficient cyclization .
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
- Catalyst : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) to ensure regioselective 1,4-triazole formation . Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions. The pyridinyl proton signals appear as doublets near δ 8.5–8.7 ppm .
- FT-IR : Stretching vibrations for C=N (triazole, ~1600 cm⁻¹) and O–H (methanol group, ~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z ≈ 245.1 for [M+H]⁺) .
Q. What are the known biological activities of this triazole-pyridine hybrid?
Preliminary studies suggest kinase inhibition and antimicrobial activity. For example:
- Kinase assays : IC₅₀ values in the µM range against tyrosine kinases due to pyridine-triazole coordination with ATP-binding pockets .
- Antimicrobial screens : Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) .
Advanced Research Questions
Q. How can regiochemical ambiguities in triazole synthesis be resolved?
- X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., bond angles and torsion parameters) .
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* basis set) to confirm 1,4-regiochemistry .
Q. What strategies mitigate low yields in scaled-up synthesis?
- Microwave-assisted synthesis : Reduces reaction time (20–30 minutes) and improves yield (≥85%) by enhancing reaction homogeneity .
- Flow chemistry : Continuous flow systems minimize side reactions (e.g., oxidation of the methanol group) .
Q. How does the compound’s stability vary under different storage conditions?
- Accelerated degradation studies : Exposure to UV light (λ = 254 nm) induces cleavage of the triazole ring (t₁/₂ = 48 hours).
- Storage recommendations : Amber vials at –20°C in anhydrous DMSO to prevent hygroscopic degradation .
Q. What computational models predict its pharmacokinetic properties?
- ADMET predictions : SwissADME or ADMETLab2.0 estimate moderate bioavailability (LogP ≈ 1.8) and blood-brain barrier permeability (AlogP98 = –0.3) .
- Molecular docking : Pyridinyl nitrogen forms hydrogen bonds with CYP3A4 (binding energy ≈ –8.2 kcal/mol), suggesting hepatic metabolism .
Q. How can structural modifications enhance bioactivity?
- SAR studies : Substitution at the propan-2-yl group with electron-withdrawing groups (e.g., –CF₃) improves kinase inhibition (IC₅₀ reduced by 40%) .
- Prodrug design : Esterification of the methanol group increases cellular uptake (e.g., acetate prodrug shows 3x higher intracellular concentration) .
Q. What analytical methods detect trace impurities in bulk samples?
- HPLC-MS : Reverse-phase C18 column (gradient: 0.1% formic acid in acetonitrile/water) identifies oxidation byproducts (e.g., methanoic acid derivative) .
- LC-QTOF : High-resolution mass spectrometry distinguishes isobaric impurities (e.g., 1,5- vs. 1,4-triazole isomers) .
Methodological Considerations
Q. How to validate biological activity in complex matrices (e.g., serum)?
- SPR biosensors : Measure binding kinetics to target proteins (e.g., EGFR) in 10% fetal bovine serum to mimic physiological conditions .
- Microdialysis : Quantify unbound drug fractions in in vivo models (e.g., rat plasma) .
Q. What in silico tools optimize reaction pathways for novel derivatives?
- Retrosynthesis software : ChemAxon or Synthia proposes routes using commercially available azides and alkynes .
- Reaction yield prediction : Machine learning models (e.g., ASKCOS) prioritize high-yield pathways based on solvent/catalyst databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
